(S)-2-Bromobutanoic acid
Overview
Description
(S)-2-Bromobutanoic acid is a brominated carboxylic acid derivative that is of interest in organic synthesis. It is related to other 2-bromoalkanoic acids, such as bromoacetic, 2-bromopropionic, and 2-bromobutyric acid, which are used in various chemical reactions to produce a range of compounds .
Synthesis Analysis
The synthesis of compounds related to (S)-2-Bromobutanoic acid has been explored in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide using pyridine as a catalyst . Additionally, (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared from N-Boc-glutamic acid α tert-butyl ester, employing Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide . Another synthesis method for 2-bromobutane, which is structurally similar to (S)-2-Bromobutanoic acid, involved the reaction of sodium bromide and isobutyl alcohol with concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of (S)-2-Bromobutanoic acid and its derivatives is characterized by the presence of a bromine atom, which significantly influences their reactivity and properties. The study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives included an analysis of their electronic properties through Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .
Chemical Reactions Analysis
Chemical reactions involving (S)-2-Bromobutanoic acid derivatives have been documented. The free radical addition of 2-bromoalkanoic acids to alkenes, catalyzed by benzoyl peroxide, leads to the formation of 4-alkanolides . The Suzuki cross-coupling reaction is another example, where 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields . These reactions demonstrate the versatility of (S)-2-Bromobutanoic acid in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-Bromobutanoic acid derivatives are influenced by the presence of the bromine atom. The study involving 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provided insights into their reactivity and electronic properties, which are crucial for understanding their behavior in various chemical environments . The synthesis of 2-bromobutane provided additional information on the optimal reaction conditions and yield, which are important for practical applications .
Scientific Research Applications
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Biochemical Applications
- Application : Carboxylic acids, such as succinic acid, are precursors of many important, large-volume industrial chemicals and consumer products . They are commonly used in protective and physiological processes, including in the healing of wounds and burns, in tissue regeneration, for cell differentiation, morphogenesis, angiogenesis, and inflammation .
- Methods : Succinic acid is produced by microbial strains capable of producing succinic acid to high final concentrations . The average molecular weight (Mw) can influence the physico-chemical properties of HA .
- Results : The development of microbial strains and fermentation processes for their uses has led to the commercialization of several technologies for the fermentation-based production of succinic acid .
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Industrial Applications
- Application : Carboxylic acids are used in the synthesis of amides . They are also used in the production of biodegradable deicing compounds and solvents .
- Methods : One methodology in which microwave irradiation was used in the amidation reaction has proven to be an efficient synthesis of amides .
- Results : The development of processes for recovery and purification of succinic acid from fermentation broths were simultaneously established along with new applications of succinic acid .
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Hard-Soft Acid-Base Principle
- Application : The hard-soft acid-base (HSAB) principle is a conceptual tool for thinking about patterns of Lewis acid-base reactivity . It stems from the recognition that some Lewis acids and bases seem to have a natural affinity for one another .
- Methods : The HSAB principle explains chemical interactions in terms of frontier orbitals and the interactions between charged groups as electrons are donated from a base to an acid .
- Results : The HSAB principle helps address questions about the degree to which each mode of explanation best explains the bonding in a given system .
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Acid Strength
- Application : Understanding the difference between strong acids and weak acids is fundamental for both students and professionals alike . Strong acids are known for their ability to completely dissociate in water, making them a pivotal topic in chemical reactions and laboratory experiments .
- Methods : When you mix a strong acid with water, it will completely dissociate into its ions (H+ and an anion) . From a quantitative perspective, strong acids have a small logarithmic constant (pKa) and a large acid dissociation constant (Ka) .
- Results : The larger the Ka and the smaller the pKa, the stronger the acid .
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Industrial Processes
- Application : About 20% of carboxylic acids are used in the chemical industry for the production of detergents, synthetic resins, dyestuffs, pharmaceuticals, petroleum catalysts, insecticides, and antifreeze, as well as in various processes such as oil well acidicizing, aluminium reduction, paper sizing, water treatment .
- Methods : The specific methods of application vary depending on the specific process and the type of carboxylic acid used .
- Results : The use of carboxylic acids in these processes contributes significantly to the production of a wide range of industrial products .
- Pharmaceutical Industry
- Application : Carboxylic acids are used in the synthesis of a wide range of pharmaceuticals . They can act as bioisosteres for esters and amides, besides offering a wide variety of options for derivatization .
- Methods : The specific methods of application vary depending on the specific drug being synthesized and the type of carboxylic acid used .
- Results : The use of carboxylic acids in these processes contributes significantly to the production of a wide range of pharmaceutical products .
properties
IUPAC Name |
(2S)-2-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186332 | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Bromobutanoic acid | |
CAS RN |
32659-49-7 | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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